1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(22-15-17-7-3-6-16-5-1-2-8-20(16)17)24-18-9-11-19(12-10-18)25-14-4-13-23-25/h1-8,13-14,18-19H,9-12,15H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMXHPNLGRDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene to form the naphthalen-1-ylmethyl intermediate.
Cyclohexylation: The intermediate is then reacted with a cyclohexyl derivative to introduce the cyclohexyl group.
Pyrazole Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally similar compounds and their distinguishing characteristics:
Unique Advantages of the Target Compound
- Enhanced Lipophilicity : The naphthalene group increases logP compared to tert-butyl or benzodioxole analogs, improving blood-brain barrier penetration for CNS-targeted therapies.
- Multitarget Potential: The hybrid structure (urea + pyrazole + naphthalene) may allow simultaneous modulation of enzymes and receptors, reducing the risk of drug resistance .
Biological Activity
The compound 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a complex organic molecule with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Molecular Formula and Structure
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
The compound features a naphthalene moiety linked to a pyrazole ring via a urea functional group, contributing to its potential as a bioactive agent.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may act as an inhibitor of key kinases involved in various signaling pathways, particularly those related to cancer cell proliferation and survival.
Kinase Inhibition
Research indicates that pyrazole derivatives often exhibit kinase inhibitory properties. For instance, compounds similar to this urea derivative have been shown to inhibit the Akt family of kinases, which play crucial roles in cell survival and metabolism. The IC50 values for related compounds against Akt kinases suggest significant potency, with some exhibiting values as low as 30.4 nM .
Antiproliferative Activity
In vitro studies demonstrate that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 7.76 |
| OVCAR-8 | 9.76 |
| LNCaP | 30.4 |
These findings indicate that the compound has the potential to inhibit tumor growth effectively.
Study on Pyrazole Derivatives
A study investigating substituted pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing biological activity. The research focused on optimizing compounds for better selectivity and metabolic stability .
Key Findings:
- Compound analogues exhibited varying degrees of potency against different kinases.
- Structural features such as halogen substitutions significantly influenced biological activity.
Anticancer Properties
Another investigation into the anticancer properties of pyrazole derivatives revealed that certain modifications led to improved cytotoxicity against cancer cell lines . The study emphasized the role of the naphthalene moiety in enhancing lipophilicity, which is crucial for cellular uptake.
Comparative Analysis with Similar Compounds
Comparative studies with other pyrazole-containing compounds show that variations in substituents can lead to significant differences in biological activity. For example, compounds with dichlorophenyl groups demonstrated enhanced potency compared to others .
Q & A
Q. Methodological Answer :
- 2D NMR (COSY, NOESY) : Determines spatial proximity of protons on the cyclohexyl ring. For instance, NOESY cross-peaks between pyrazole protons and axial/equatorial cyclohexyl hydrogens confirm substituent positions .
- X-ray crystallography : Resolves absolute configuration. A 2011 study on a related naphthalene-pyrazole compound (C22H16N2O) revealed a 46.3° dihedral angle between pyrazole and naphthalene rings, validated by bond lengths (1.35–1.45 Å for C–N bonds) .
Basic: What analytical techniques confirm purity and structural integrity post-synthesis?
Q. Methodological Answer :
- HPLC/LC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
- 1H/13C NMR : Assigns signals for naphthalene (δ 7.2–8.5 ppm), urea NH (δ 5.8–6.3 ppm), and cyclohexyl protons (δ 1.5–2.5 ppm) .
- Elemental analysis : Validates molecular formula (e.g., C21H24N4O) .
Advanced: What strategies elucidate the compound’s mechanism of action against kinase targets?
Q. Methodological Answer :
- In vitro kinase assays : Measure IC50 values using ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or BRAF) .
- Molecular docking : Aligns the compound’s structure (PDB: 4XTT) to ATP-binding pockets, prioritizing hydrogen bonds between urea NH and kinase hinge residues .
- SAR studies : Modifying pyrazole substituents (e.g., electron-withdrawing groups) enhances binding affinity, as seen in fluorophenyl analogs .
Intermediate: How do structural modifications to pyrazole or cyclohexyl groups impact biological activity?
Q. Methodological Answer :
- Pyrazole substitution : Introducing electron-deficient groups (e.g., CF3) improves metabolic stability but may reduce solubility .
- Cyclohexyl conformation : Equatorial positioning of pyrazole on cyclohexane minimizes steric clash with target proteins, confirmed by MD simulations .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., HEK293T) and assay buffers (pH 7.4, 1% DMSO) across studies .
- Orthogonal validation : Confirm anti-proliferative activity via MTT and clonogenic assays to rule out false positives .
Basic: Key considerations for designing in vitro pharmacokinetic assays?
Q. Methodological Answer :
- Solubility : Pre-screen in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using nephelometry .
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
Advanced: How do MD simulations predict conformational flexibility and target binding?
Q. Methodological Answer :
- Trajectory analysis : Simulate the compound’s free energy landscape (AMBER force field) to identify dominant conformers .
- Binding pose validation : Overlay simulation-derived poses with X-ray co-crystal structures (RMSD < 2.0 Å) .
Intermediate: Critical synthetic intermediates and their characterization?
Q. Methodological Answer :
- Cyclohexyl-pyrazole amine : Synthesized via Pd-catalyzed Buchwald-Hartwig amination (yield: 60–70%), characterized by FT-IR (N–H stretch: 3300 cm⁻¹) .
- Naphthalene-methyl isocyanate : Intermediate monitored by TLC (Rf = 0.5 in ethyl acetate/hexane) and quenched with ethanolamine .
Advanced: Challenges in establishing SAR for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
